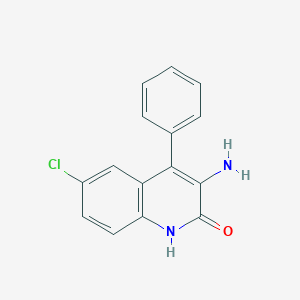

3-Amino-6-chloro-4-phenylcarbostyril

Description

Overview of Carbostyril and Quinolinone Scaffolds in Chemical Research

Carbostyril, also known as quinolin-2(1H)-one, and its isomer quinolin-4(1H)-one, are derivatives of quinoline (B57606), a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. frontiersin.orgmdpi.comnih.gov The presence of a carbonyl group within the pyridine ring defines the quinolinone structure, which serves as a privileged scaffold in the development of biologically active molecules.

The exploration of quinoline and its derivatives dates back to the 19th century, with early chemical syntheses laying the groundwork for the vast field of heterocyclic chemistry. mcgill.ca The development of synthetic methodologies, such as the Skraup, Doebner-von Miller, and Combes reactions, enabled chemists to construct the quinoline core with various substituents. tandfonline.com These foundational methods paved the way for the synthesis of a multitude of carbostyril derivatives. Early drug discovery was often linked to byproducts of the coal-tar and synthetic dye industries, which provided a rich source of aromatic compounds for chemical modification. nih.gov Over time, as synthetic techniques became more sophisticated, researchers were able to design and create complex carbostyril derivatives for specific applications, leading to their investigation in various fields of medicine.

The quinolinone backbone is of immense importance in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. frontiersin.orgmdpi.commdpi.com This scaffold's structural properties allow it to interact with various biological targets, leading to diverse therapeutic effects.

Key application areas include:

Antimicrobial Agents: The fluoroquinolones, a major class of antibiotics, are based on the quinolin-4-one structure. mdpi.com

Anticancer Agents: Numerous quinolinone derivatives have been investigated for their ability to inhibit cancer cell growth, with some showing potent activity against various cancer cell lines. mdpi.comnih.govnih.govmdpi.com

Antiviral and Antimalarial Drugs: The quinoline core is famously found in antimalarial drugs like chloroquine and has been incorporated into compounds with antiviral properties. mdpi.comrsc.org

Central Nervous System (CNS) Agents: Certain derivatives have been developed as antipsychotics and anticonvulsants. mdpi.com

The versatility of the quinolinone scaffold in organic synthesis allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's electronic and steric properties to optimize biological activity. frontiersin.org

Strategic Positioning of 3-Amino-6-chloro-4-phenylcarbostyril within the Carbostyril Class

This compound is distinguished by its specific substitution pattern on the carbostyril core. Each substituent—the amino group, the chlorine atom, and the phenyl ring—plays a crucial role in defining the molecule's chemical character and potential interactions. This compound serves as an important intermediate in the synthesis of other complex molecules.

The unique properties of this compound arise from its three key substituents:

3-Amino Group: The placement of an amino (-NH2) group at the C3 position can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds. Amino groups are known to be important for the biological activity of many compounds, potentially acting as a key interaction point with biological receptors. mdpi.comresearchgate.netmdpi.com

6-Chloro Group: A chlorine atom at the C6 position on the benzene ring portion of the scaffold modifies the molecule's lipophilicity and electronic distribution. Halogen substituents are often incorporated into drug candidates to enhance membrane permeability and binding affinity. The introduction of a fluorine atom at the C6 position was a breakthrough in the development of quinolone antibiotics, dramatically improving their spectrum of activity. mdpi.com

4-Phenyl Group: The large, aromatic phenyl group at the C4 position adds significant steric bulk and potential for pi-pi stacking interactions. This group can influence how the molecule fits into a binding site and can be crucial for its pharmacological profile.

| Substituent | Position | Potential Significance |

|---|---|---|

| Amino (-NH2) | C3 | Influences electronic properties, potential for hydrogen bonding, key site for biological interaction. |

| Chloro (-Cl) | C6 | Modifies lipophilicity, alters electronic distribution, can enhance binding affinity and cell permeability. |

| Phenyl (-C6H5) | C4 | Adds steric bulk, provides potential for pi-pi stacking interactions, influences binding orientation. |

There is a substantial body of research on carbostyril and quinolinone derivatives bearing amino and chloro substituents, underscoring the scientific interest in these structural motifs. Studies have shown that the presence and position of these groups can impart significant biological activities. For instance, various 2-amino substituted 1,3-benzothiazin-4-ones (related sulfur-containing analogs) have been synthesized and evaluated for their biological potential. researchgate.net Similarly, the synthesis of 7-chloroquinoline derivatives has been a focus of research for developing new compounds with antimicrobial, antimalarial, and anticancer activities. tandfonline.com The strategic placement of amino side chains on complex heterocyclic systems has been shown to markedly increase antiproliferative activity against cancer cells, highlighting the importance of this functional group. mdpi.com This precedent provides a strong rationale for the investigation of compounds like this compound, as the combination of these well-studied functional groups on the carbostyril scaffold suggests a high potential for interesting chemical properties and biological activities.

Structure

2D Structure

Properties

IUPAC Name |

3-amino-6-chloro-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(17)15(19)18-12)9-4-2-1-3-5-9/h1-8H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVBJIVUGSOZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396746 | |

| Record name | STK380592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5220-83-7 | |

| Record name | STK380592 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-6-chloro-4-phenylquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Complex Chemical Transformations of 3 Amino 6 Chloro 4 Phenylcarbostyril and Its Derivatives

Retrosynthetic Analysis and Established Synthetic Routes to the Core 3-Amino-6-chloro-4-phenylcarbostyril Scaffold

A logical retrosynthetic analysis of this compound suggests that the core quinolinone structure can be disconnected to reveal simpler, more readily available precursors. A primary disconnection can be made at the C2-N1 and C4-C4a bonds, pointing towards a cyclization strategy. This leads back to a substituted aminobenzophenone derivative, which serves as a key starting material.

Multi-Step Synthesis Pathways from Precursor Molecules

The synthesis of this compound is a multi-step process that typically commences with the preparation of a key precursor, 2-amino-5-chlorobenzophenone (B30270). Several synthetic routes to this intermediate have been reported. One common method involves the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. Another approach utilizes the reaction of p-chloronitrobenzene with phenylacetonitrile (B145931) in the presence of a base to form 5-chloro-3-phenyl-2,1-benzisoxazole, which is then reduced to 2-amino-5-chlorobenzophenone. patsnap.com

Once 2-amino-5-chlorobenzophenone is obtained, a common strategy for the formation of the 3-amino-quinolinone ring involves its conversion to an oxime derivative. googleapis.comgoogle.com The 2-amino-5-chlorobenzophenone is reacted with hydroxylamine (B1172632) hydrochloride to yield 2-amino-5-chlorobenzophenone oxime. googleapis.comgoogle.com

The subsequent cyclization of the oxime to form the carbostyril ring can be achieved through various methods, often involving an intramolecular rearrangement and condensation. While specific conditions for the direct cyclization of 2-amino-5-chlorobenzophenone oxime to this compound are not extensively detailed in readily available literature, analogous cyclization reactions of related aminobenzophenone derivatives to form quinolinones are known. These reactions often proceed via the formation of an α-halo-acetamido intermediate, followed by an intramolecular cyclization. For instance, 2-amino-5-chlorobenzophenone can be reacted with chloroacetyl chloride to form 2-chloroacetamido-5-chlorobenzophenone. actascientific.com This intermediate can then be treated with a source of ammonia, such as hexamethylenetetramine, to facilitate the formation of the 3-amino-carbostyril ring system. actascientific.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions at each step. In the synthesis of the 2-amino-5-chlorobenzophenone precursor, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. patsnap.com For the cyclization step, the choice of solvent, base, and temperature plays a crucial role in maximizing the yield and purity of the final product. The purification of intermediates and the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials and side products.

Derivatization Strategies and Functionalization of this compound

The this compound scaffold possesses three distinct reactive sites: the amino group at the 3-position, the chloro group at the 6-position, and the phenyl group at the 4-position. These sites allow for a wide range of derivatization strategies to synthesize a library of novel compounds with potentially diverse properties.

Regioselective Functionalization at the Amino, Chloro, and Phenyl Moieties

Regioselective functionalization allows for the specific modification of one reactive site in the presence of others.

Amino Group Functionalization: The amino group at the 3-position is a nucleophilic center and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a variety of substituents. The regioselectivity of these reactions is generally high due to the inherent reactivity of the amino group.

Chloro Group Functionalization: The chloro group at the 6-position is part of an aryl chloride and is amenable to nucleophilic aromatic substitution and various cross-coupling reactions. The reactivity of this position can be influenced by the electronic nature of the quinolinone ring system.

Phenyl Group Functionalization: The phenyl group at the 4-position can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. The directing effect of the carbostyril core will influence the position of substitution on the phenyl ring.

Exploration of Nucleophilic Substitution Reactions involving the Chloro Group

The chloro substituent at the 6-position of the carbostyril ring can be displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions depends on the activation of the aromatic ring by the electron-withdrawing nature of the carbostyril core and the reaction conditions employed. Common nucleophiles that can be used include amines, alkoxides, and thiolates, leading to the formation of 6-amino, 6-alkoxy, and 6-thioether derivatives, respectively. The regioselectivity of these substitutions is generally high, favoring displacement of the chloro group.

Introduction of Diverse Substituents via Advanced Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions provide powerful tools for the introduction of a wide array of substituents at the chloro and phenyl positions of the this compound scaffold. These reactions offer a high degree of functional group tolerance and are typically conducted under mild conditions.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Aryl/vinyl boronic acids or esters | Pd catalyst (e.g., Pd(PPh₃)₄) and a base | C-C |

| Buchwald-Hartwig Amination | Primary or secondary amines | Pd catalyst and a phosphine (B1218219) ligand | C-N |

| Sonogashira Coupling | Terminal alkynes | Pd catalyst and a copper(I) co-catalyst | C-C (alkyne) |

| Heck Coupling | Alkenes | Pd catalyst and a base | C-C (alkene) |

| Stille Coupling | Organostannanes | Pd catalyst | C-C |

| Negishi Coupling | Organozinc reagents | Pd or Ni catalyst | C-C |

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-chloro position with various aryl or vinyl boronic acids or their esters. This is a versatile method for introducing new aryl or vinyl substituents.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the coupling of the 6-chloro position with a wide range of primary and secondary amines, providing access to a diverse set of 6-amino substituted derivatives. wikipedia.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon triple bond by coupling the 6-chloro position with terminal alkynes. organic-chemistry.orgnih.gov This reaction is valuable for the synthesis of acetylenic derivatives.

Heck Coupling: The Heck reaction can be employed to introduce alkenyl substituents at the 6-position by coupling with various alkenes. wikipedia.org

Stille and Negishi Couplings: These reactions offer alternative methods for C-C bond formation using organostannane and organozinc reagents, respectively, and can be applied to the 6-chloro position. wikipedia.orgorganic-chemistry.org

By employing these advanced synthetic and functionalization strategies, a wide variety of derivatives of this compound can be accessed, enabling the exploration of their chemical and physical properties for various applications.

Stereoselective Synthesis of Chiral this compound Analogs

The production of single-enantiomer chiral drugs is crucial, as different enantiomers of a molecule can exhibit varied biological activities. nih.govyoutube.com Asymmetric synthesis is the conversion of an achiral starting material into a chiral product, a process essential for accessing enantiomerically pure compounds. nih.gov For carbostyril analogs, introducing chirality can be achieved through methods such as the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com This auxiliary biases the reaction to favor the formation of one diastereomer over another. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a reliable and versatile approach for synthesizing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

In the context of this compound analogs, a chiral auxiliary could be attached to a precursor molecule. For instance, an achiral N-acyl derivative of the carbostyril could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine. nih.govwikipedia.org The chiral environment established by the auxiliary would then direct the stereoselective introduction of a substituent. The most widely employed auxiliary-controlled reactions include asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net Upon successful stereoselective transformation, the auxiliary is cleaved under mild conditions to yield the chiral carbostyril analog without racemization of the product. researchgate.net

The table below summarizes common chiral auxiliaries that are instrumental in asymmetric synthesis.

| Chiral Auxiliary | Typical Applications | Key Features |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | High diastereoselectivity, predictable stereochemistry, reliable cleavage. nih.govwikipedia.org |

| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, alkylations, conjugate additions | Highly crystalline derivatives aid in purification, effective stereocontrol. wikipedia.org |

| (SAMP/RAMP) Hydrazines | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones, provides high enantiomeric excess. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to produce chiral carboxylic acids, ketones, and alcohols | Can be used as a recoverable auxiliary, derived from a natural source. wikipedia.org |

| tert-Butanesulfinamide | Synthesis of chiral amines | Forms chiral sulfinimines that undergo diastereoselective addition. wikipedia.org |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com This approach seeks to improve efficiency, minimize waste, and ensure environmental and economic sustainability. jocpr.comrsc.org

Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents, leading to significant waste and environmental concerns. acs.org Modern green chemistry protocols aim to replace these methods with more sustainable alternatives, such as solvent-free reactions and advanced catalytic systems. digitellinc.comresearchgate.net

Solvent-free synthesis, often facilitated by techniques like microwave irradiation or mechanochemistry (ball milling), offers numerous advantages. digitellinc.commdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and increase product yields, as demonstrated in the iodine-catalyzed, solventless preparation of carbostyril compounds. digitellinc.com This method provides consistently high yields for a wide range of substrates. digitellinc.com Mechanochemical synthesis, conducted by grinding solid reactants together, eliminates the need for solvents entirely, reducing waste and simplifying product work-up. mdpi.com

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations. nih.govnumberanalytics.com For carbostyril and quinolinone synthesis, a variety of catalytic systems have been developed:

Transition Metal Catalysts : Palladium and copper complexes are highly effective in facilitating key bond-forming reactions, such as cross-coupling and cyclization steps. numberanalytics.com

Nanocatalysts : These materials offer high surface area and unique reactivity, leading to high efficiency and easy recovery and reuse, which is both economically and environmentally beneficial. acs.org For example, magnetic nanoparticles can be easily separated from the reaction mixture using a magnet. acs.org

Organocatalysts : The use of small organic molecules, such as proline derivatives, to catalyze reactions avoids the toxicity and cost associated with heavy metals. mdpi.com

Heterogeneous Catalysts : Solid-supported catalysts, such as polymers or metal-organic frameworks, are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. nih.govnumberanalytics.com

The following table compares different green synthetic approaches for carbostyril and related heterocycles.

| Method | Catalyst Example | Conditions | Advantages |

| Microwave-Assisted | Elemental Iodine | Solvent-free, 170°C | Rapid reaction times, high yields (>70%), low catalyst loading. digitellinc.com |

| Mechanochemical (Ball Mill) | None (or catalytic additive) | Solvent-free, room temp. | Eliminates bulk solvents, high yields (95-99%), short reaction times. mdpi.com |

| Transition Metal Catalysis | Palladium or Copper complexes | Varies (often in solvent) | High efficiency in cross-coupling and cyclization reactions. numberanalytics.comnih.gov |

| Nanocatalysis | Fe3O4 Nanoparticles | Ultrasonic irradiation | Excellent yields (85-96%), short reaction times, catalyst is reusable. acs.org |

A key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. jocpr.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. primescholars.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.comjocpr.com This concept is distinct from percentage yield, which only measures the amount of product obtained and ignores the generation of byproducts. rsc.org

For instance, addition reactions typically have 100% atom economy as all reactant atoms are incorporated into the product. rsc.org In contrast, substitution and elimination reactions often have low atom economy due to the formation of stoichiometric byproducts that are discarded as waste. primescholars.com

The industrial production of a compound like this compound can be made more sustainable by designing synthetic routes with high atom economy and implementing comprehensive waste reduction strategies. carboeurope.org Key strategies for waste reduction in chemical manufacturing include:

Optimizing Synthetic Routes : Choosing reactions that are inherently more atom-economical, such as addition or rearrangement reactions over substitutions or eliminations.

Catalyst and Solvent Recycling : Implementing processes to recover and reuse catalysts and solvents, which reduces both waste and operational costs. carboeurope.org

Continuous Manufacturing : Shifting from batch processing to continuous flow systems can improve efficiency, reduce reactor size, and minimize waste generation.

Waste Valorization : Treating byproducts not as waste but as potential starting materials for other valuable chemicals. metabolic.nlmdpi.com For example, waste gases from one industrial process can be used as feedstock for another. metabolic.nl

The table below provides a general comparison of the atom economy for different classes of chemical reactions.

| Reaction Type | General Description | Typical Atom Economy | Example |

| Addition | Two or more molecules combine to form a larger one. | 100% | Diels-Alder Reaction. jocpr.com |

| Rearrangement | A molecule's skeleton is rearranged to form a structural isomer. | 100% | Claisen Rearrangement |

| Substitution | A functional group is replaced by another. | < 100% | Williamson Ether Synthesis |

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% | Dehydration of an alcohol |

| Wittig Reaction | A ketone or aldehyde reacts with a phosphonium (B103445) ylide. | Very Low (< 50%) | Generates stoichiometric triphenylphosphine (B44618) oxide waste. rsc.org |

By integrating these advanced synthetic and green chemistry principles, the production of this compound and its derivatives can be achieved with greater efficiency, selectivity, and environmental responsibility.

Pharmacological and Biological Activity Profiles of 3 Amino 6 Chloro 4 Phenylcarbostyril and Its Analogs

Broad-Spectrum Biological Activity Investigations

Assessment of Anti-inflammatory Potential and Mechanisms of Action

The anti-inflammatory properties of carbostyril and its analogs have been an area of significant research interest. While direct studies on 3-Amino-6-chloro-4-phenylcarbostyril are limited, the broader class of quinolinone derivatives has demonstrated notable anti-inflammatory effects. For instance, certain styryl quinolinium derivatives have shown potent anti-inflammatory activity by preventing albumin denaturation, a common screening method for in vitro anti-inflammatory assessment. mdpi.com The anti-inflammatory effects of some natural products containing similar structural motifs are attributed to their ability to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. researchgate.net For example, a novel styryl quinolinium derivative demonstrated a superior in vitro anti-inflammatory effect compared to diclofenac, with an IC50 of 350 µg/mL versus 471.3 µg/mL for diclofenac. mdpi.com The mechanism for some analogs is thought to involve the inhibition of inflammatory mediators, and in silico studies have supported the anti-inflammatory potential of such compounds. mdpi.com

Evaluation of Antimicrobial Properties against Bacterial and Fungal Strains

Quinolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacterial and fungal pathogens. researchgate.net Research has demonstrated that these compounds can be particularly effective against multidrug-resistant Gram-positive bacteria. nih.gov

A study on novel quinoline-2-one derivatives identified compounds with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One of the most potent compounds, designated as 6c , exhibited Minimum Inhibitory Concentration (MIC) values of 0.75 µg/mL against MRSA and VRE, and 2.50 µg/mL against MRSE. nih.gov Furthermore, this compound demonstrated dose-dependent inhibition of biofilm formation in MRSA. nih.gov

Other research has highlighted the broad-spectrum antimicrobial potential of quinoline (B57606) derivatives. For example, a series of 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-ones were evaluated, with one derivative showing activity against both S. aureus and E. coli at a MIC of 6.25 μg/mL. researchgate.net

Table 1: Antimicrobial Activity of Selected Quinolinone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Quinoline-2-one derivative 6c | Staphylococcus aureus (MRSA) | 0.75 |

| Enterococcus faecalis (VRE) | 0.75 | |

| Staphylococcus epidermidis (MRSE) | 2.50 | |

| 5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one derivative | Staphylococcus aureus | 6.25 |

Exploration of Anticancer Activities in Various Cell Lines

For instance, research on substituted 1,4-naphthoquinones, which share some structural similarities with the quinolinone core, has demonstrated significant antiproliferative activity. Several designed compounds exhibited potent activity against prostate (DU-145), breast (MDA-MB-231), and colon (HT-29) cancer cell lines, with IC50 values in the range of 1–3 μM. nih.gov

Another study on novel 3-(4-substituted phenyl)aminoquinoxaline derivatives, which are also structurally related, identified compounds with growth inhibitory activities against the liver carcinoma cell line (HEPG2). researchgate.net Similarly, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and evaluated for their anticancer activity. One of the most potent compounds displayed IC50 values between 0.5 and 0.9 μM against HepG2, DU145, and CT-26 cell lines. nih.gov

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Substituted 1,4-naphthoquinones (PD9, PD10, PD11, PD13, PD14, PD15) | Prostate (DU-145) | 1–3 |

| Breast (MDA-MB-231) | 1–3 | |

| Colon (HT-29) | 1–3 | |

| 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivative (cpd 21) | Liver (HepG2) | 0.5–0.9 |

| Prostate (DU145) | 0.5–0.9 |

Studies on Neuroprotective Effects and Neurological Applications

The neuroprotective potential of carbostyril derivatives is an emerging area of investigation. While direct evidence for this compound is lacking, the broader chemical space of related compounds has been explored for neuroprotective properties. For example, studies on certain carbamazepine (B1668303) derivatives, which are used as antiepileptic drugs, have investigated their neurotoxic and neuroprotective profiles in hippocampal neurons. nih.gov

Research into other compounds with neuroprotective effects, such as L-carnitine and acetyl-L-carnitine, has shown that they can reduce neuronal injury and apoptosis induced by ischemia in vitro. nih.gov These studies often focus on mechanisms such as reducing oxidative stress and improving mitochondrial function. nih.gov The potential for carbostyril analogs to exert neuroprotective effects may be linked to similar mechanisms, although further research is needed to establish this.

Specific Pharmacological Targets and Pathway Modulation

Interaction with Receptor Systems (e.g., β-Adrenergic Receptors for Carbostyril Derivatives)

A significant area of pharmacological investigation for carbostyril derivatives has been their interaction with β-adrenergic receptors. nih.govnih.gov These receptors are key components of the sympathetic nervous system and are important drug targets.

Studies on a series of carbostyril derivatives have demonstrated their potent β-adrenergic agonist properties. nih.gov Certain derivatives, such as 8-hydroxy-5-[2-[(1-phenyl-2-methylprop-2-yl)amino]-1-hydroxyethyl] carbostyril and its analogs, were found to bind to the β-adrenoceptor with significantly higher affinity than the well-known agonist, (-)-isoproterenol. nih.gov These compounds also proved to be more potent in stimulating adenylate cyclase, a key downstream signaling molecule of β-adrenergic receptors. nih.gov

Further investigations into the binding characteristics of these carbostyril-based agonists have suggested long-lasting or even irreversible receptor binding. nih.gov For example, preincubation of cell membranes with certain carbostyril congeners led to a reduction in the number of available β-adrenergic receptors. nih.gov The table below summarizes the binding affinities of selected carbostyril derivatives in comparison to (-)-isoproterenol.

Table 3: Binding Affinity of Carbostyril Derivatives to β-Adrenergic Receptors

| Compound | IC50 (nM) - without guanine (B1146940) nucleotide | IC50 (nM) - with guanine nucleotide |

|---|---|---|

| Carbo-amine | 5.9 ± 0.2 | 21 ± 0.6 |

| Carbo-Br | 3.3 ± 0.3 | 7.6 ± 0.3 |

| (-)-Isoprenaline | 49 ± 3 | 813 ± 66 |

Enzyme Inhibition Studies and Mechanistic Elucidation

While specific enzyme inhibition data for this compound is not extensively documented in publicly available research, studies on analogous quinolinone and carbostyril derivatives provide insights into their potential mechanisms of action. The structural features of this compound, including the amino group at the 3-position, the chloro substituent at the 6-position, and the phenyl group at the 4-position, are expected to play crucial roles in its interactions with biological targets.

Research on similar heterocyclic compounds suggests that they can act as inhibitors of various enzymes involved in cell signaling and proliferation. For instance, certain quinolinone derivatives have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The planar nature of the carbostyril ring system allows it to fit into the ATP-binding pocket of many kinases, while the substituents provide opportunities for specific interactions that can confer potency and selectivity.

Furthermore, the amino and phenyl groups on the carbostyril ring of this compound could form hydrogen bonds and hydrophobic interactions, respectively, with amino acid residues in the active site of target enzymes. The chloro group can also contribute to binding affinity through halogen bonding or by modifying the electronic properties of the molecule. The elucidation of the precise enzymatic targets and the mechanism of inhibition for this specific compound and its close analogs will require further dedicated biochemical and structural studies.

Table 1: Potential Enzyme Targets for Carbostyril Derivatives

| Enzyme Class | Potential Role in Disease | Rationale for Inhibition by Carbostyril Analogs |

| Protein Kinases | Cell proliferation, survival, and signaling | Planar scaffold can mimic the adenine (B156593) ring of ATP. |

| Topoisomerases | DNA replication and repair | Intercalation into DNA or stabilization of the enzyme-DNA complex. |

| Histone Deacetylases (HDACs) | Gene expression regulation | Potential for zinc-binding and interaction with the active site channel. |

This table is illustrative and based on the activities of the broader carbostyril and quinolinone classes of compounds.

Cell Cycle Modulation and Apoptosis Induction Pathways

The anticancer potential of many chemotherapeutic agents lies in their ability to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. Studies on various quinolinone and carbostyril derivatives have demonstrated their capacity to modulate these fundamental cellular processes.

Cell Cycle Arrest: Substituted quinolinones have been shown to induce cell cycle arrest at different phases, most commonly the G2/M or G1 phase. nih.govjmb.or.krnih.govmdpi.com This arrest prevents the cancer cells from progressing through the cell division cycle, ultimately inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some quinolinone derivatives have been found to down-regulate the expression of cyclins like cyclin B1 and CDK1, which are crucial for the G2/M transition. mdpi.com It is plausible that this compound and its analogs could exert similar effects, leading to an accumulation of cells in a specific phase of the cell cycle.

Apoptosis Induction: Induction of apoptosis is a key mechanism for eliminating cancerous cells. nih.gov Quinolinone derivatives have been reported to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program. The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, which also culminates in caspase activation. Research on related compounds suggests that they can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, thereby shifting the balance towards cell death. researchgate.net Annexin V/FITC-PI assays are commonly used to detect apoptosis in cells treated with these compounds. nih.gov

In Vitro and In Vivo Pharmacological Assessments

To evaluate the therapeutic potential of this compound and its analogs, a series of in vitro and in vivo pharmacological assessments are necessary.

Cellular Assays for Cytotoxicity and Efficacy

The initial step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are employed to measure the reduction in cell viability upon exposure to the compound. nih.gov This allows for the determination of the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The cytotoxic effects of quinolinone derivatives have been evaluated against various cancer cell lines, including those from breast, colon, and lung cancers. researchgate.net The data from these studies can help in selecting relevant cancer types for further investigation of this compound.

Table 2: Representative Cytotoxicity Data for Analogous Quinolinone Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 4(1H)-quinolone derivative | HepG2 (Liver) | < 1.0 | nih.gov |

| 2-phenylquinolin-4-amine derivative | HT-29 (Colon) | 8.12 | benthamdirect.com |

| 4-aminothiazolo-2-quinolone-5-carbonitrile | A549 (Lung) | Not specified, but showed high potency | researchgate.net |

Note: This table presents data for structurally related compounds to illustrate the potential range of activity and is not specific to this compound.

Animal Models for Therapeutic Potential and Efficacy Studies

Promising results from in vitro studies warrant further investigation in preclinical animal models to assess the in vivo efficacy and therapeutic potential of a compound. These studies are crucial for understanding how the compound behaves in a complex biological system.

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Considerations for Carbostyril Derivatives

The pharmacokinetic and toxicological properties of a drug candidate, collectively known as ADMET, are critical determinants of its clinical success. In silico and in vitro methods are often employed in the early stages of drug discovery to predict the ADMET profile of a compound. mdpi.comnih.gov

For carbostyril derivatives, key ADMET considerations include:

Absorption: The ability of the compound to be absorbed from the site of administration, such as the gastrointestinal tract for oral drugs. Lipophilicity, solubility, and membrane permeability are key factors influencing absorption. mdpi.comnih.gov

Distribution: How the compound is distributed throughout the body. Plasma protein binding and tissue permeability are important parameters.

Metabolism: The biotransformation of the compound by enzymes, primarily in the liver. This can lead to the formation of active or inactive metabolites.

Excretion: The elimination of the compound and its metabolites from the body, typically through the kidneys or in the feces.

Toxicity: The potential for the compound to cause adverse effects. Early assessment of potential cardiotoxicity, hepatotoxicity, and genotoxicity is crucial.

Computational tools can predict many of these properties based on the chemical structure of the compound. researchgate.netnih.gov For instance, Lipinski's rule of five is a widely used guideline to assess the drug-likeness of a molecule and its likelihood of being orally bioavailable. Experimental assays, such as Caco-2 permeability assays and metabolic stability assays using liver microsomes, provide more definitive data on the ADMET properties of carbostyril derivatives. mdpi.comnih.gov

Drug Discovery and Development Applications of the 3 Amino 6 Chloro 4 Phenylcarbostyril Scaffold

A Privileged Scaffold in the Realm of Rational Drug Design

In the landscape of medicinal chemistry, a "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. The 3-Amino-6-chloro-4-phenylcarbostyril backbone, a member of the quinolinone family, represents such a promising framework. Its inherent structural features provide a versatile template for the design of targeted therapeutic agents.

Igniting Innovation through Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a structurally different moiety while preserving its biological activity. This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and enhanced target selectivity. The this compound core, with its distinct arrangement of aromatic and heterocyclic rings, offers a unique starting point for such explorations.

Bioisosteric replacement, a related technique, involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties. This can fine-tune the potency, selectivity, and pharmacokinetic profile of a lead compound. For instance, the chlorine atom at the 6-position or the amino group at the 3-position of the carbostyril ring could be subjected to bioisosteric replacement to modulate biological activity and metabolic stability.

Molecular Hybridization: Fusing Pharmacophores with the Carbostyril Core

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different drug classes into a single molecule. This can result in a compound with a dual mode of action or improved efficacy. The this compound scaffold serves as an excellent anchor for such hybridization, allowing for the attachment of other biologically active fragments to create novel chemical entities with potentially synergistic therapeutic effects.

From Lead to Candidate: The Path of Preclinical Development

Once a promising lead compound based on the this compound scaffold is identified, it embarks on a rigorous journey of lead optimization and preclinical evaluation.

Refining the Molecule: Enhancing Potency, Selectivity, and Metabolic Stability

Lead optimization is a critical phase where the chemical structure of a lead compound is systematically modified to improve its drug-like properties. For derivatives of this compound, this would involve synthetic modifications to enhance binding affinity to the biological target (potency), minimize off-target effects (selectivity), and improve its resistance to metabolic breakdown (metabolic stability).

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives

| Compound ID | R1 Substitution (at Amino Group) | R2 Substitution (at Phenyl Ring) | Target Potency (IC50, nM) | Metabolic Stability (t1/2, min) |

| LEAD-001 | H | H | 150 | 25 |

| OPT-002 | Methyl | 4-Fluoro | 75 | 45 |

| OPT-003 | Acetyl | 4-Methoxy | 120 | 60 |

| OPT-004 | Cyclopropyl | 3-Chloro | 50 | 35 |

This table is illustrative and does not represent actual experimental data.

Assessing Performance: In Vivo Efficacy and Pharmacokinetic Profiling

Following successful in vitro optimization, promising candidates are advanced to in vivo studies in animal models. These studies are designed to assess the compound's effectiveness in a living organism (efficacy) and to understand how the body processes the drug (pharmacokinetics), including its absorption, distribution, metabolism, and excretion (ADME). A favorable pharmacokinetic profile is crucial for a drug candidate to reach its target in sufficient concentration and for a suitable duration.

Expanding Horizons: Novel Therapeutic Indications and Repurposing

The versatility of the this compound scaffold opens up possibilities for its application in a wide range of diseases. While initial research might focus on a specific therapeutic area, the unique properties of its derivatives could make them suitable for treating other conditions. Drug repurposing, the investigation of existing compounds for new therapeutic purposes, is a time and cost-effective strategy. The this compound framework and its analogues could be screened against various biological targets to identify new and unexpected therapeutic opportunities. For example, a compound initially designed as an anti-inflammatory agent might show promise as an anti-cancer or neuroprotective drug.

Exploration of Undiscovered Biological Activities

The quinoline (B57606) and quinolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. ekb.eg This versatility suggests that the this compound scaffold may possess a variety of unexplored pharmacological activities. Research on analogous compounds provides a roadmap for investigating the potential therapeutic applications of this specific chemical entity.

Derivatives of the quinoline scaffold have been extensively studied for their potential as anticancer agents. ekb.egnih.govnih.gov These compounds have been shown to inhibit various proteins and enzymes crucial for cancer cell proliferation and survival, such as topoisomerase, microtubules, protein kinases, phosphoinositide 3-kinases (PI3K), and histone deacetylase (HDAC). nih.gov For instance, certain quinolinone derivatives have demonstrated the ability to act as inhibitors of protein kinases like EGFR and VEGFR. nih.gov The anticancer effects of some quinoline compounds are attributed to their ability to downregulate specific genes, such as Lumican, which is involved in tumorigenesis. nih.gov

Furthermore, the substitution patterns on the quinoline ring play a critical role in determining the specific biological activity. For example, studies on halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives have revealed that 6-chloro analogues are among the most active against various cancer cell lines. nih.gov This finding is particularly relevant to the this compound scaffold and suggests that the chloro substitution at the 6-position may confer potent biological activity.

Beyond cancer, the broader class of quinoline derivatives has shown a wide spectrum of pharmacological effects, including antimalarial, antibacterial, antiviral, and anti-inflammatory activities. nih.govmdpi.com The well-documented antibacterial potential of fluoroquinolones, a major class of quinoline derivatives, highlights the scaffold's capacity for modification to target infectious diseases. nih.gov The exploration of the this compound scaffold could therefore extend to these therapeutic areas.

Future research into the undiscovered biological activities of this compound would likely involve high-throughput screening against a diverse panel of biological targets. Computational studies, such as molecular docking, could also be employed to predict potential interactions with proteins implicated in various diseases, guiding the experimental validation of these new activities. nih.govmdpi.com

Combination Therapies and Synergistic Effects with Existing Drugs

The potential of the this compound scaffold extends to its use in combination with existing therapeutic agents. The multifaceted mechanisms of action observed in related quinolinone and quinazolinone derivatives suggest that they could act synergistically with other drugs to enhance therapeutic efficacy and overcome drug resistance.

A notable example of this potential is in the realm of oncology. Research has shown that a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative, when combined with the chemotherapy drug 5-fluorouracil (B62378) (5-FU), resulted in a synergistic cytotoxic effect on oral squamous cell carcinoma (OSCC) cells. mdpi.com This particular quinazolinone derivative was found to induce G2/M-phase cell cycle arrest and apoptosis. mdpi.com The ability of such compounds to halt cell cycle progression could sensitize cancer cells to the DNA-damaging effects of conventional chemotherapeutics like 5-FU.

The exploration of synergistic effects is a critical strategy in modern drug development, particularly in the treatment of complex diseases like cancer. By combining drugs with different mechanisms of action, it is possible to target multiple cellular pathways simultaneously, reducing the likelihood of resistance development. Given the diverse biological targets of quinolinone derivatives, the this compound scaffold represents a promising platform for developing agents to be used in combination therapies.

The following table outlines potential areas for investigating the synergistic effects of this compound derivatives based on the known activities of related compounds.

| Potential Therapeutic Area | Existing Drug Class | Rationale for Synergy |

| Oncology | Chemotherapy (e.g., 5-Fluorouracil) | Induction of cell cycle arrest by the quinolinone scaffold may enhance the cytotoxic effects of DNA-damaging agents. mdpi.com |

| Targeted Therapy (e.g., Kinase Inhibitors) | Combination with inhibitors of different signaling pathways could lead to a more comprehensive blockade of cancer cell growth and survival signals. nih.gov | |

| Infectious Diseases | Antibiotics | Inhibition of different bacterial targets could lead to a broader spectrum of activity and a lower propensity for resistance. |

Further preclinical studies are warranted to systematically evaluate the potential of this compound and its derivatives in combination with a range of existing drugs. Such research could unlock new therapeutic strategies for a variety of diseases.

Future Perspectives and Emerging Research Directions for 3 Amino 6 Chloro 4 Phenylcarbostyril

Advancements in Synthetic Methodologies and Process Chemistry

The efficient and sustainable synthesis of carbostyril derivatives is a key area of future research. Modernizing the production of 3-Amino-6-chloro-4-phenylcarbostyril and its analogs will rely on adopting greener and more efficient manufacturing technologies.

Flow Chemistry and Continuous Manufacturing of Carbostyril Derivatives

Flow chemistry, which involves the continuous processing of chemical reactions in specialized reactors, offers significant advantages over traditional batch chemistry, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. researchgate.net The synthesis of quinoline (B57606) derivatives, the parent structure of carbostyrils, has been successfully demonstrated using continuous-flow reactors on scales ranging from milligrams to kilograms. researchgate.net Future research will likely focus on adapting existing multi-step syntheses of carbostyrils into integrated, continuous-flow processes.

A potential continuous-flow approach could telescope several reaction steps, avoiding the isolation of intermediates and thereby reducing waste and production time. nih.gov For instance, photochemical processes for quinoline synthesis have been shown to have higher productivity and efficiency in flow reactors compared to batch methods. vapourtec.com A 2022 study reported a simple and continuous synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes using a heterogeneous catalyst, a method that avoids harsh acids and oxidants, aligning with the principles of green chemistry. rsc.org Applying these principles to this compound could lead to a more sustainable and cost-effective manufacturing process.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage in Flow |

| Reaction Time | Hours to days | Minutes to hours | Significant reduction |

| Safety | Handling of potentially unstable intermediates | Small reaction volumes, better heat control | Improved operational safety |

| Scalability | Challenging, requires larger vessels | Achieved by running the system for longer | Easier transition to industrial scale |

| Yield & Purity | Variable, side reactions common | Often higher due to precise control | Improved efficiency and product quality |

| Sustainability | High solvent and energy consumption | Reduced solvent use, better energy efficiency | Greener manufacturing process |

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for green and highly selective synthesis. nih.gov Enzymes operate under mild conditions and can achieve levels of enantio- and diastereoselectivity that are difficult to match with conventional chemical catalysts. researchgate.net The application of biocatalysis to the synthesis of heterocyclic compounds is a rapidly growing field. nih.govkcl.ac.uk

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the design of novel molecules with desired properties.

Predictive Modeling for Synthesis and Biological Activity

Machine learning models can predict the biological activity of compounds based on their chemical structure, a process known as quantitative structure-activity relationship (QSAR) modeling. nih.gov For quinoline derivatives, ML models have been developed to predict anticancer activity and the site of reactivity for chemical transformations with high accuracy. researchgate.net Graph convolutional neural networks (GCNs) have shown particular promise in predicting pharmacological activities from 2D chemical structures. nih.gov

In the future, such models could be specifically trained on carbostyril data to predict the biological activity of novel analogs of this compound against a wide range of targets. This would allow researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. arxiv.org Furthermore, ML can predict metabolic properties, helping to design compounds with better pharmacokinetic profiles. For example, models have been developed to predict the formation of quinone metabolites, which can be associated with toxicity. nih.gov

| Model Type | Application Area | Predicted Outcome for Carbostyrils |

| QSAR/GCN | Biological Activity Prediction | Affinity for novel targets (e.g., kinases, GPCRs) |

| Reactivity Models | Synthesis Planning | Likelihood of success for a proposed synthetic step |

| Metabolism Models | ADMET Prediction | Probability of forming reactive metabolites |

| Property Models | Physicochemical Properties | Solubility, lipophilicity, blood-brain barrier permeability |

De Novo Design of Novel Carbostyril Analogs

Beyond predicting the properties of existing or similar molecules, generative AI models can design entirely new chemical structures from scratch (de novo design). mdpi.com These models learn the underlying rules of chemical structure and syntax from large databases of known molecules and can then generate novel molecules tailored to specific design criteria, such as binding to a particular protein target or possessing specific physicochemical properties. mdpi.com

Given the prevalence of the carbostyril scaffold in CNS-active agents, generative models could be employed to create novel analogs of this compound with potentially enhanced or entirely new CNS activities. nih.gov Recent work has focused on developing generative models specifically for CNS drugs, using bidirectional recurrent neural networks (Bi-RNNs) to generate new, synthesizable molecules with desirable properties. chemrxiv.orgnih.gov By fine-tuning these models on datasets of known active carbostyrils, researchers could explore uncharted regions of chemical space to identify next-generation therapeutic candidates. chemrxiv.org

Exploration of Novel Biological Targets and Disease Areas

The quinoline and carbostyril scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. nih.gov While this compound is associated with CNS agents, its core structure has the potential for activity in other disease areas. Quinoline derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov

Future research should involve systematic screening of this compound and its newly designed analogs against a broad panel of biological targets. For example, a series of 4-aryl-6-chloro-quinoline derivatives showed significant inhibitory activity against Hepatitis B virus (HBV) DNA replication. nih.gov Other substituted quinolines have been investigated as anticancer agents. mdpi.comnih.gov Computational prediction tools can guide this exploration by suggesting likely targets based on structural similarity to known active compounds. mdpi.com This data-driven approach could uncover unexpected therapeutic opportunities for this chemical entity, potentially leading to the development of new treatments for a variety of diseases, from viral infections to cancer. The search for compounds with novel mechanisms of action is a priority in areas like anxiety disorders, where new targets beyond the classic serotonergic and GABAergic systems are being explored. nih.gov

Orphan Drug Development Based on Carbostyril Scaffolds

Orphan drugs are developed to treat rare diseases, which individually affect a small number of people but collectively represent a significant public health issue. nih.gov The development of such drugs is often encouraged by regulatory incentives. The diverse biological activities associated with the quinoline and carbostyril nucleus, including anticancer and neurological applications, make it a promising scaffold for developing therapies for rare diseases. acs.orggoogle.com

The potential for this scaffold in rare disease treatment is exemplified by the U.S. Food and Drug Administration (FDA) granting orphan drug designation to a complex quinoline derivative, (4S)-4-ethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1-H-pyrano[3′,4′:6,7]-indolizino-[1,2-b]-quinoline-11-carbaldehyde O-(tert-butyl)-(E)-oxime, for the treatment of malignant glioma. fda.gov This precedent highlights the recognition of quinoline-based structures as viable candidates for orphan drug development. Given that oncology and neurology are the top therapeutic areas for orphan drug designations, the known anticancer and neuroprotective effects of certain quinolinones suggest a strong rationale for exploring carbostyril derivatives for other rare cancers and neurological disorders. nih.govnih.gov

Future research could focus on screening this compound and its analogues against a panel of rare cancer cell lines or in models of rare neurodegenerative diseases. Drug repositioning, which involves finding new uses for existing compounds, could also be a key strategy. nih.gov An in silico, or computer-based, scaffold-hopping approach could identify new therapeutic targets for existing carbostyril derivatives, potentially accelerating their path to orphan drug status. nih.gov

| Therapeutic Area | Rationale for Carbostyril Scaffold Application | Potential Rare Disease Targets |

|---|---|---|

| Oncology | Demonstrated anticancer properties of quinolinone derivatives. nih.gov | Glioblastoma, Soft Tissue Sarcoma, T-Cell Lymphoma. fda.govkuickresearch.com |

| Neurology | Potential neuroprotective effects and ability to cross the blood-brain barrier. nih.gov | Krabbe Disease, Huntington's Disease, Amyotrophic Lateral Sclerosis (ALS). kuickresearch.com |

| Infectious Diseases | Antimalarial and antibacterial activity of quinolone compounds. nih.govacs.org | Rare parasitic infections, drug-resistant bacterial infections. |

Personalized Medicine Approaches and Biomarker-Driven Research

Personalized medicine, also known as precision medicine, tailors medical treatment to the individual characteristics of each patient, including their genetic makeup, environment, and lifestyle. insights.bio This approach relies heavily on the identification and validation of biomarkers—measurable indicators of a biological state or condition—to predict disease risk, prognosis, and response to therapy. biocompare.com

For carbostyril-based compounds, a personalized medicine strategy would involve identifying biomarkers that predict which patients are most likely to benefit from the therapy or experience adverse effects. This is particularly relevant for applications in cancer, where tumor-specific genetic mutations can dictate treatment efficacy. For example, in metastatic colon cancer, the mutation status of the KRAS gene is a predictive biomarker for response to anti-EGFR therapies. insights.bio

Future research on this compound could focus on:

Pharmacogenomic Studies: Investigating how genetic variations in drug-metabolizing enzymes (e.g., Cytochrome P450 family) influence the compound's pharmacokinetics. mdpi.com This could help in determining optimal dosing for individuals, thereby minimizing toxicity and maximizing efficacy.

Biomarker Discovery: In the context of cancer, researchers could use proteomic and genomic profiling of cancer cell lines to identify proteins or gene expression patterns that correlate with sensitivity to the compound. nih.gov For instance, high-throughput screening of the compound against a panel of characterized cell lines can reveal associations between specific molecular features and drug response.

Companion Diagnostics: The development of a companion diagnostic test alongside a carbostyril-based drug would be the ultimate goal. Such a test would be used to screen patients for the relevant biomarker to ensure the drug is prescribed to the population in which it will be most effective and safe.

This biomarker-driven approach can significantly enhance the therapeutic index of carbostyril derivatives, ensuring that the right patient receives the right treatment at the right time. insights.bio

Nanotechnology and Drug Delivery Systems for Carbostyril Compounds

Many promising therapeutic agents, including carbostyril derivatives, face challenges related to poor water solubility, limited bioavailability, and off-target toxicity. nih.gov Nanotechnology offers powerful solutions to these problems by enabling the design of sophisticated drug delivery systems that can improve the pharmacological profiles of these compounds. mdpi.com

Nanocarriers, such as polymeric nanoparticles, liposomes, and nanoemulsions, can encapsulate therapeutic agents, protecting them from premature degradation and facilitating their transport to the site of action. mdpi.comuk-cpi.com Research has already demonstrated the successful use of nanocatalysts in the synthesis of quinoline derivatives and the formulation of chitosan-quinoline nanoparticles as pH-responsive drug carriers. nih.govnih.gov These systems can enhance the delivery of hydrophobic drugs by improving their dispersion in aqueous environments. mdpi.com

Encapsulation and Targeted Delivery Strategies

Encapsulation involves enclosing a drug within a carrier material to protect it and control its release. nih.gov For hydrophobic compounds like many carbostyril derivatives, encapsulation in nanocarriers is a viable strategy to improve solubility and stability. nih.gov

Encapsulation Techniques:

Liposomes: These spherical vesicles are composed of lipid bilayers and can encapsulate both hydrophilic and hydrophobic drugs. nih.gov For hydrophobic carbostyrils, the compound would be incorporated within the lipid bilayer itself. The thin-film hydration method is a common technique for preparing such liposomes. protocols.io

Nanoemulsions: These are oil-in-water dispersions stabilized by surfactants, with droplet sizes in the nanometer range. They are particularly suitable for enhancing the solubility and bioavailability of highly hydrophobic molecules. mdpi.com

Polymeric Nanoparticles: Biocompatible polymers like chitosan (B1678972) can be used to form nanoparticles that carry drugs. For example, chitosan-quinoline nanoparticles have been shown to form nanorod-shaped carriers with high drug loading capacity and pH-sensitive release profiles, making them ideal for tumor-targeted delivery where the microenvironment is often acidic. nih.gov

Targeted Delivery: Beyond simple encapsulation, nanocarriers can be engineered for targeted delivery. This involves attaching specific ligands (e.g., antibodies, peptides) to the nanoparticle surface that recognize and bind to receptors overexpressed on target cells, such as cancer cells. nih.gov This active targeting strategy increases the drug concentration at the disease site while minimizing exposure to healthy tissues, thereby reducing side effects. nih.gov

| Nanocarrier System | Description | Potential Application for Carbostyril Compounds |

|---|---|---|

| Liposomes | Spherical vesicles with a lipid bilayer shell. | Encapsulation of hydrophobic carbostyrils within the bilayer to improve solubility and circulation time. nih.gov |

| Polymeric Nanoparticles (e.g., Chitosan) | Solid particles made from biocompatible polymers. | Controlled, pH-sensitive drug release in acidic tumor microenvironments. nih.gov |

| Nanoemulsions | Oil-in-water droplets stabilized by surfactants. | Enhancing the bioavailability of poorly soluble carbostyril derivatives for oral or parenteral administration. mdpi.com |

Prodrug Design for Improved Pharmacological Profiles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical processes. sciencepg.com This approach is a powerful tool for overcoming undesirable physicochemical and pharmacokinetic properties of drugs, such as poor solubility, low permeability, and rapid metabolism. nih.govmdpi.com

For quinolone and carbostyril derivatives, the prodrug strategy has been successfully employed to enhance therapeutic efficacy. A key challenge with many quinolones is poor aqueous solubility, which limits their oral bioavailability. nih.gov A notable strategy involves creating aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs. nih.gov This approach was used to significantly improve the aqueous solubility and oral bioavailability of an antimalarial 4(1H)-quinolone, leading to single-dose cures in preclinical models without requiring complex formulations. nih.gov The activation of this type of prodrug is triggered by pH changes, making it independent of specific metabolic enzymes. nih.gov

Common functional groups on a parent drug like this compound that are amenable to prodrug design include amine (-NH2) and amide (-CONH-) groups within the carbostyril ring.

Potential Prodrug Strategies for Carbostyril Derivatives:

Improving Solubility: Attaching a hydrophilic promoiety, such as polyethylene (B3416737) glycol (PEG) or a phosphate (B84403) group, can dramatically increase water solubility.

Enhancing Permeability: To improve absorption across biological membranes (e.g., the intestinal wall or the blood-brain barrier), a lipophilic promoiety can be added. Dipeptide promoieties have been used to enhance the permeability of nucleoside analogs by targeting peptide transporters. mdpi.com

Site-Specific Delivery: A promoiety can be designed to be cleaved by an enzyme that is predominantly located in the target tissue (e.g., certain enzymes overexpressed in tumors), leading to site-selective drug release.

The design of a successful prodrug requires careful selection of the promoiety to ensure that it is efficiently cleaved in vivo to release the active drug and that the promoiety itself is non-toxic. ijnrd.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-6-chloro-4-phenylcarbostyril, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via cyclization reactions starting from substituted aniline derivatives. A documented route involves condensation of 6-chloro-4-phenylquinolin-2(1H)-one precursors with ammonia under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 12 hours). Key intermediates include chlorinated phenylquinolinone derivatives, which are characterized by IR and NMR to confirm intermediate purity before amination . Clarke et al. (1980) describe optimizing reaction stoichiometry to minimize byproducts like 2'-benzoyl-2,4'-dichloroacetanilide, which can arise from incomplete cyclization .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.8–6.2 ppm). IR spectroscopy confirms NH stretching (~3400 cm) and carbonyl absorption (~1650 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 270.056 (calculated for CHClNO) .

- Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended. Similar chloro-phenyl derivatives (e.g., 6-Amino-4-(4-chlorophenyl)pyridines) are analyzed by SC-XRD with R-factors < 0.06, requiring crystal growth in ethanol/water mixtures .

Q. What are the critical physicochemical parameters (e.g., logP, pKa) for this compound that influence its solubility and reactivity?

- Methodological Answer :

- logP : Experimental logP (4.42) indicates high lipophilicity, suggesting limited aqueous solubility. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) can measure logP via retention time correlation with standards .

- pKa : The amine group (pKa ~8.5) and carbonyl oxygen (pKa ~10.2) are titrated potentiometrically. Adjusting pH during synthesis (e.g., pH 7–8) stabilizes the zwitterionic form, affecting solubility in polar solvents .

Advanced Research Questions

Q. What experimental strategies are recommended for resolving contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Use standardized assays (e.g., enzyme inhibition IC) across multiple labs with identical protocols (e.g., ATP concentration, incubation time).

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products in bioassays. For example, oxidative metabolites of chloro-phenyl groups may confound activity readings .

- Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with F or modifying the carbostyril ring) to isolate pharmacophoric contributions .

Q. How can computational chemistry approaches (e.g., DFT, molecular docking) be applied to predict the reactivity and binding interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for derivatization .

- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases PDB: 1ATP). Parameterize the ligand’s partial charges via AM1-BCC and validate docking poses with MM/GBSA binding energy calculations .

Q. What advanced chromatographic techniques (e.g., HPLC-MS, chiral separation) are suitable for analyzing impurities or stereoisomers in synthesized batches?

- Methodological Answer :

- HPLC-MS : Employ a C18 column (150 mm × 4.6 mm, 3.5 µm) with ESI-MS in positive ion mode. Gradient elution (20%–80% acetonitrile in 0.1% formic acid) resolves impurities like 6-chloro-4-phenylquinolinone (retention time: 8.2 min vs. 10.5 min for the target compound) .

- Chiral Separation : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to isolate enantiomers. Polarimetric detection confirms optical activity, with enantiomeric excess (ee) >98% required for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.